Callophycoic acid H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36Br2O3 |
|---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
3-[[(1R,4aS,5R,6R,8aS)-6-bromo-5,8a-dimethyl-2-methylidene-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-5-bromo-4-hydroxybenzoic acid |
InChI |
InChI=1S/C27H36Br2O3/c1-16(2)7-6-11-27(5)22-9-8-17(3)20(26(22,4)12-10-23(27)29)14-18-13-19(25(31)32)15-21(28)24(18)30/h7,13,15,20,22-23,30H,3,6,8-12,14H2,1-2,4-5H3,(H,31,32)/t20-,22+,23-,26+,27-/m1/s1 |
InChI Key |
JGBUIUFDBKKZNT-WBNSUDINSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1Br)C)CC3=C(C(=CC(=C3)C(=O)O)Br)O)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=C(C(=CC(=C3)C(=O)O)Br)O)C)C |
Origin of Product |
United States |
Advanced Methodologies for the Investigation of Callophycoic Acid H
Extraction and Chromatographic Purification Strategies
The isolation of Callophycoic acid H from its natural source, the red alga Callophycus serratus, involves a multi-step process combining extraction and various chromatographic techniques to separate it from a complex mixture of related metabolites. nih.govacs.org
Bioassay-Guided Fractionation Approaches
Initial efforts to isolate novel bioactive compounds from Callophycus serratus were often guided by bioassays. nih.govmdpi.com This process involves the systematic separation of the crude algal extract into fractions, followed by testing each fraction for a specific biological activity. For instance, a toxicity assay using the invertebrate rotifer Brachionus calyciflorus was employed to direct the initial fractionation of the extract through liquid-liquid partitioning. nih.gov Fractions demonstrating activity were then prioritized for further purification to isolate the active constituents. nih.govmdpi.com This targeted approach ensures that the most biologically relevant compounds, such as the callophycoic acids, are identified and characterized. nih.govresearchgate.net While effective, this method can be limited by the specific bioassay used, and other potentially interesting but inactive compounds in that particular assay might be overlooked. mdpi.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the purification of this compound. nih.govnih.gov Following initial fractionation, both reversed-phase and normal-phase HPLC are utilized to achieve the fine separation required to isolate pure compounds from the complex mixture of callophycoic acids and other metabolites present in the active fractions. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is often used in the early stages to screen fractions for compounds with specific molecular characteristics, such as the isotopic signatures indicative of brominated molecules like this compound. nih.gov This allows for the targeted selection of fractions for final purification by preparative HPLC. The use of different column chemistries, such as C18 and phenyl-hexyl, and gradient elution with solvent systems like acetonitrile (B52724) and water (often with a trifluoroacetic acid modifier), enables the separation of closely related isomers. nih.gov
Spectroscopic and Diffraction Techniques for Stereochemical Elucidation
Determining the complex three-dimensional structure and absolute stereochemistry of this compound requires the application of several advanced analytical methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the intricate structure of this compound. vulcanchem.comnih.govresearchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its molecular framework.
Key NMR Techniques Used:
| NMR Experiment | Purpose in the Analysis of this compound |
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |
| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. nih.gov |
| COSY | (Correlation Spectroscopy) Identifies proton-proton couplings, establishing spin systems within the molecule. nih.govresearchgate.net |
| HSQC | (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons. |
| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule. nih.govresearchgate.netnih.gov |
| NOESY/ROESY | (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry and conformational preferences of the molecule. nih.govnih.gov |
Analysis of the ¹H and ¹³C NMR data for this compound, in comparison with its analogue Callophycoic acid G, indicated that the primary difference was an additional bromine atom on the benzoic acid ring. nih.gov Detailed analysis of COSY, HMBC, and NOESY correlations allows for the complete assignment of all proton and carbon signals and establishes the connectivity and relative stereochemistry of the decahydronaphthalene (B1670005) core and the side chains. nih.govresearchgate.netnih.gov For instance, NOESY correlations can establish the axial or equatorial orientation of substituents on the cyclohexane (B81311) rings, defining their conformation. nih.gov
X-ray Crystallography for Absolute Configuration Determination
While NMR provides the relative stereochemistry, X-ray crystallography offers the definitive method for determining the absolute configuration of a molecule, provided that suitable crystals can be obtained. nih.govresearchgate.net In the study of the callophycoic acids, X-ray diffraction analysis was successfully performed on Callophycoic acid A. nih.gov This analysis not only confirmed the molecular structure but also established the absolute stereochemistry of its chiral centers. nih.govacs.org The Flack parameter, a value derived from the crystallographic data, provided confidence in the assigned absolute configuration. nih.gov
Given the shared biosynthetic origin and structural similarities among the callophycoic acids, the absolute stereochemistry determined for one member of the series, like Callophycoic acid A, can often be extrapolated to others, including this compound, by comparing their spectroscopic data and biosynthetic pathways. nih.govgoogle.comresearchgate.net
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide another avenue for assigning absolute configuration. These techniques are particularly valuable when X-ray quality crystals cannot be grown.
Optical rotation, the measurement of the rotation of plane-polarized light, is a fundamental chiroptical property. The optical rotations of Callophycol A and B, compounds related to this compound, were reported as +75 and +110, respectively. acs.org More advanced chiroptical techniques include Electronic Circular Dichroism (ECD) spectroscopy. By comparing experimentally measured ECD spectra with spectra predicted by quantum mechanical calculations (like Density Functional Theory, DFT) for different possible stereoisomers, the most likely absolute configuration can be determined. nih.gov This approach has been successfully used to determine the absolute stereochemistry of related iodinated meroditerpenes from Callophycus, providing a powerful tool for stereochemical assignment within this class of natural products. nih.gov
Mass Spectrometry for Metabolite Profiling and Localization
Mass spectrometry stands as a powerful analytical technique for the detailed investigation of natural products, including the complex diterpenoid, this compound. This methodology is instrumental in both elucidating the precise molecular structure and mapping the spatial distribution of the compound within its biological source.
High-Resolution Mass Spectrometry (HRMS) in Structural Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural characterization of novel natural products like this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with a high degree of confidence.
In the analysis of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) played a pivotal role. vulcanchem.com The analysis of the deprotonated molecule, [M-H]⁻, yielded a measured mass-to-charge ratio (m/z) of 565.0968. vulcanchem.com This experimental value corresponds to the molecular formula C₂₇H₃₆Br₂O₃, confirming the presence of two bromine atoms due to the characteristic isotopic pattern observed in the mass spectrum. vulcanchem.com The accurate mass measurement provided by HRMS is indispensable for distinguishing between compounds with similar nominal masses but different elemental compositions, thereby providing a foundational piece of evidence for the proposed structure of this compound. nih.govmdpi.com
The structural elucidation of this compound, along with its analogs, was accomplished through a combination of spectroscopic techniques, with HRMS providing the definitive molecular formula. nih.gov These diterpene-benzoic acids, isolated from the Fijian red alga Callophycus serratus, represent a unique class of natural products. nih.govobolibrary.org The data from HRMS, when combined with Nuclear Magnetic Resonance (NMR) spectroscopy and, in some cases, X-ray crystallography for related compounds, allows for the complete and unambiguous assignment of the chemical structure. nih.gov
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₂₇H₃₆Br₂O₃ | HRESI-MS |
| Observed [M-H]⁻ (m/z) | 565.0968 | HRESI-MS |
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Imaging for Spatial Distribution
Understanding the biological role of a natural product often requires knowledge of its precise location within an organism. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) imaging is an advanced technique that allows for the visualization of the spatial distribution of molecules directly on a sample's surface with minimal preparation. mdpi.com
DESI-MS operates under ambient conditions by directing a spray of charged solvent droplets onto the surface of interest. mdpi.com This process desorbs and ionizes molecules present on the surface, which are then analyzed by the mass spectrometer. mdpi.com By systematically scanning the surface, a chemical map, or image, of the distribution of specific molecules can be generated. pnas.orgnih.gov This technique has proven invaluable in the study of chemical ecology, particularly in understanding the surface-mediated interactions of marine organisms. mdpi.compnas.org
In the context of Callophycus serratus, the red alga from which this compound is isolated, DESI-MS has been instrumental in studying the distribution of related compounds, the bromophycolides. mdpi.compnas.org These studies have shown that certain secondary metabolites are not uniformly distributed across the algal surface but are instead concentrated in specific patches. mdpi.compnas.org This localization suggests a targeted defensive role against pathogens or other environmental threats. mdpi.compnas.org While direct DESI-MS imaging data specifically for this compound is not extensively detailed in the provided search results, the successful application of this technique to other callophycoic acids and related compounds from the same organism highlights its potential for investigating the spatial distribution of this compound. mdpi.comthieme-connect.com
The ability of DESI-MS to map the distribution of compounds like callophycoic acids on the algal surface provides direct evidence for their potential ecological roles. mdpi.compnas.org For instance, the localization of these compounds in areas prone to microbial attack would strongly support their function as a chemical defense mechanism. pnas.org The spatial resolution of DESI-MS, which can be less than 200 micrometers, is sufficient to reveal fine-scale chemical variations on biological surfaces. pnas.org
| Technique | Organism | Analyzed Compounds | Key Finding |
|---|---|---|---|
| DESI-MS Imaging | Callophycus serratus | Bromophycolides, Callophycoic acids | Heterogeneous distribution on the algal surface, concentrated in patches, suggesting a role in targeted chemical defense. mdpi.compnas.orgresearchgate.net |
Biological Activities and Mechanistic Studies of Callophycoic Acid H
Broad-Spectrum Antimicrobial Activity
Callophycoic acid H has demonstrated a range of antimicrobial properties, showing inhibitory effects against various microorganisms. ebi.ac.ukfigshare.comacs.org
Antibacterial Effects
Research has indicated that this compound exhibits antibacterial activity. ebi.ac.ukfigshare.comacs.org Along with other callophycoic acids, it has been shown to possess modest antibacterial properties. grafiati.com Studies have highlighted its potential as an antibacterial agent, contributing to the growing interest in marine organisms as sources of novel antimicrobial compounds. vulcanchem.com
Antifungal Defense Mechanisms
This compound plays a role in the chemical defense of Callophycus serratus against fungal pathogens. researchgate.netpnas.org It is one of the compounds, along with other callophycoic acids, that contribute to the alga's antifungal defenses. plos.org
Investigations into its antifungal activity against the marine pathogenic fungus Lindra thalassiae revealed that this compound was effective at concentrations below 300 μM. researchgate.netpnas.org While other compounds from the same alga, such as bromophycolides, were found to be more potent antifungal agents, this compound, along with callophycoic acids C and G, demonstrated significant inhibitory activity. researchgate.netpnas.orgnih.gov These findings suggest that this compound is a component of a complex chemical defense system in Callophycus serratus. pnas.orgmdpi.com
| Compound | Efficacy at <300 μM | Inhibitory at Natural Concentration (100-200 μM) |
|---|---|---|
| Callophycoic Acid C | ✓ | ✓ |
| Callophycoic Acid G | ✓ | ✓ |
| This compound | ✓ |
Antitubercular Potential
The potential of this compound against Mycobacterium tuberculosis has also been explored. nih.gov In a study assessing its antitubercular activity against the H37Rv strain, this compound was tested at a maximum concentration of 50 μM. nih.gov This initial screening indicates that the callophycoic acid family of compounds is being evaluated for a broad range of antimicrobial activities, including against significant human pathogens. researchgate.net
Antimalarial Investigations
This compound has been investigated for its potential as an antimalarial agent. ebi.ac.ukfigshare.comacs.org While it is not considered strongly potent against malaria, it shares a trans-decalin core with callophycols A and B, which exhibit modest antimalarial activity. grafiati.com The structural similarity suggests that the callophycoic acid scaffold could serve as a template for the development of more potent antimalarial compounds. grafiati.com
Anticancer Activity Profiling and Cellular Pathways
This compound has demonstrated anticancer activity, although it is considered less bioactive than the diterpene-benzoate macrolides also isolated from Callophycus serratus. vulcanchem.comfigshare.comacs.orgresearchgate.net
Differential Antiproliferative Effects on Cancer Cell Lines
Studies have shown that callophycoic acids, including H, exhibit antiproliferative effects against various cancer cell lines. researchgate.net While specific data for this compound's differential effects are part of broader screenings of the compound family, the research indicates that these natural products have potential as anticancer agents. swmd.co.in The callophycoic acids as a group have been assayed against panels of human tumor cell lines, contributing to the understanding of their potential in cancer research. researchgate.net
Induction of Cellular Responses
This compound, a halogenated diterpene-benzoic acid isolated from the Fijian red alga Callophycus serratus, has been identified as a bioactive secondary metabolite. acs.orgnih.govvulcanchem.com Research indicates that red algae are known for producing brominated metabolites, including terpenoids, which possess the ability to induce cell toxicity. researchgate.net While the broader class of callophycoic acids is known to exhibit anticancer, antimalarial, and antibacterial properties, the specific cellular responses and mechanisms of action for this compound are not extensively detailed in the available research. acs.orgobolibrary.org
Studies have shown that compounds isolated from the genus Callophycus can trigger significant cellular responses. For instance, other metabolites from this alga have been observed to induce apoptosis in human cancer cells. researchgate.net However, the direct investigation into whether this compound specifically induces apoptosis, cell cycle arrest, or other defined cellular responses in target cells has not been explicitly reported. The primary characterization of its bioactivity has been in the context of its general cytotoxic, antifungal, and antibacterial effects. acs.orgpnas.org Further mechanistic studies are required to elucidate the precise molecular pathways through which this compound exerts its biological effects. vulcanchem.com
Comparative Biological Potency with Related Metabolites
The biological potency of this compound has been evaluated in comparison with other related natural products isolated from Callophycus serratus, including other callophycoic acids (A-G), callophycols, and bromophycolides. acs.orgpnas.org These comparative studies reveal variations in activity based on the specific chemical structure.
In general, the class of diterpene-benzoic acids, which includes this compound, is considered less bioactive than the diterpene-benzoate macrolides (bromophycolides) also isolated from C. serratus. acs.orgnih.gov For instance, while callophycoic acids demonstrate anticancer activity, their potency is generally lower than that of the bromophycolides. researchgate.netnih.gov Among the callophycoic acids themselves, there is a range of cytotoxic activity against human tumor cell lines. Callophycoic acid C has been noted for having the most significant growth inhibitory effects among the eight tested callophycoic acids. researchgate.net
A key area where the comparative potency of this compound has been specifically documented is in its antifungal activity. In assays against the marine pathogenic fungus Lindra thalassiae, this compound was one of the few effective compounds from its chemotype. pnas.orgpnas.orgnih.gov
Table 1: Comparative Antifungal Activity of Callophycoic Acids against Lindra thalassiae
| Compound | IC₅₀ (µM) |
|---|---|
| Callophycoic Acid C | < 200 |
| Callophycoic Acid G | < 200 |
| This compound | < 300 |
Data sourced from studies on the chemical defense of C. serratus. pnas.orgnih.govresearchgate.net
As shown in the table, Callophycoic acids C and G were inhibitory near their natural concentrations of 100–200 μM. pnas.orgnih.gov this compound was also effective, although at a slightly higher concentration. pnas.orgnih.gov In contrast, most individual bromophycolides were found to be more potently antifungal than the callophycoic acids, suggesting that the macrolide structure enhances antifungal activity. pnas.orgpnas.org
The antibacterial activity of this compound has also been noted, with studies reporting a Minimum Inhibitory Concentration (MIC) between 16-63.9 µg/mL. researchgate.net This places its potency in a moderate range compared to other marine natural products. For example, Iodocallophycoic acid A, another related compound, showed more potent antibiotic activity against MRSA and VREF with MIC values of 1.4 and 2.2 µg/mL, respectively. researchgate.netnih.gov
Table 2: Comparative Cytotoxicity of Selected Diterpene-Benzoates from Callophycus
| Compound | Average IC₅₀ or GI₅₀ (µM) across tested cancer cell lines |
|---|---|
| Callophycoic Acid C | 21 (mean GI₅₀) |
| Bromophycoic Acid D | 6.8 (mean IC₅₀) |
This table presents data for the most potent compounds in their respective classes based on the available research. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Callophycoic Acid H and Analogs
Impact of Aryl Ring Halogenation on Bioactivity
The presence and nature of halogen substituents on the aryl ring of callophycoic acid H and its analogs play a significant role in modulating their biological effects. This compound itself is a dibrominated compound. vulcanchem.com Studies on related meroditerpenoids have shown that the type of halogen—whether bromine or iodine—and its position on the aromatic ring can distinctly alter bioactivity. For instance, in a series of related iodinated and brominated meroditerpenes, the presence of iodine at specific positions of the 4-hydroxybenzoic acid ring was found to be important for antibiotic activity against pathogenic bacteria. nih.gov
While specific SAR data for this compound is limited, the general trend observed in the broader family of Callophycus metabolites suggests that halogenation is a key determinant of potency. For example, some callophycoic acids and callophycols exhibit moderate antibacterial, antimalarial, and anticancer activities, which are generally less potent than the related, more heavily halogenated diterpene-benzoate macrolides like the bromophycolides. researchgate.netacs.org This suggests that the degree and type of halogenation are critical for maximizing bioactivity. The absence of bromine atoms in some related compounds, such as debromophycolide A, leads to a significant decrease in antimalarial activity. nih.gov
| Compound | Aryl Ring Substitution | Observed Bioactivity | Reference |
|---|---|---|---|
| This compound | Dibrominated 4-hydroxybenzoic acid | Antibacterial, antimalarial, and anticancer activity. vulcanchem.com | vulcanchem.com |
| Iodocallophycoic Acid A | Diiodo-dibromo substituted 4-hydroxybenzoic acid | Moderate antibiotic activity against MRSA and VREF. nih.gov | nih.gov |
| Bromophycolides | Brominated benzoate | Generally more potent anticancer and antimalarial activity than callophycoic acids. researchgate.netnih.gov | researchgate.netnih.gov |
| Debromophycolide A | Non-halogenated benzoate | Significantly reduced antimalarial activity (>100 µM). nih.gov | nih.gov |
Influence of Diterpene Moiety Structural Variations
The complex, multi-ring diterpene core of this compound is another critical factor influencing its biological profile. Variations in this part of the molecule can lead to significant changes in activity. Callophycoic acids A-H represent a family with four different carbon skeletons, highlighting the structural diversity of the diterpene moiety. researchgate.net
| Compound Class | Key Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|---|
| Callophycoic Acids G & H | Hydroxybenzoic acid moiety | Exhibit bioactivity. nih.gov | nih.gov |
| Callophycols A & B | Phenol (B47542) moiety (lacking carboxylic acid) | Generally inactive. nih.gov | nih.gov |
| Bromophycolides (Macrolides) | Macrocyclic lactone ring | Essential for potent antimalarial activity. google.com | google.com |
| Callophycoic Acids (Non-macrocyclic) | Open-chain diterpene-benzoic acids | Less active against P. falciparum compared to bromophycolides. google.com | google.com |
Stereochemical Determinants of Biological Function
The stereochemistry of this compound and its analogs is a crucial determinant of their biological activity. These molecules possess multiple stereogenic centers, and their specific three-dimensional arrangement is vital for interaction with biological targets. The conserved chirality among the diverse secondary metabolites from Callophycus suggests a highly stereocontrolled biosynthetic pathway, likely involving enantiofacial halogenation of alkene precursors. researchgate.netacs.org
SAR Comparisons with Bromophycolides and Callophycols
Comparing the structure-activity relationships of this compound with the related bromophycolides and callophycols provides valuable insights. The callophycoic acids are diterpene-benzoic acids, while the callophycols are diterpene-phenols, and the bromophycolides are diterpene-benzoate macrolides. researchgate.net
A key structural difference and a major determinant of bioactivity is the macrocyclic ring present in bromophycolides, which is absent in the callophycoic acids and callophycols. google.com This macrolide motif appears to be essential for potent antimalarial activity, as the non-macrocyclic callophycoic acids are significantly less active against Plasmodium falciparum. google.com
Another critical point of comparison is the functional group on the aromatic ring. The callophycoic acids, possessing a carboxylic acid, tend to be more bioactive than the callophycols, which have a corresponding phenol group, suggesting the carboxylic acid is important for target interaction. nih.govgrafiati.com However, both the callophycoic acids and callophycols are generally less potent than the bromophycolides, indicating that both the macrolide ring and the specific halogenation pattern are key for high levels of cytotoxicity and antimalarial effects. researchgate.netacs.org The cytotoxicity of bromophycolides has also been linked to the presence of bromine in the molecules.
| Compound Class | General Structure | Key Bioactivity Trend | Reference |
|---|---|---|---|
| Bromophycolides | Diterpene-benzoate macrolide | Most potent; exhibit significant antimalarial and anticancer activity. researchgate.netgoogle.com | researchgate.netgoogle.com |
| Callophycoic Acids | Diterpene-benzoic acid | Moderately active; less potent than bromophycolides. The carboxylic acid is important for activity. researchgate.netnih.gov | researchgate.netnih.gov |
| Callophycols | Diterpene-phenol | Generally the least active or inactive compared to the other two classes. researchgate.netnih.gov | researchgate.netnih.gov |
Ecological Significance of Callophycoic Acid H in Marine Ecosystems
Role in Algal Chemical Defense against Pathogens and Foulers
Marine algae are constantly exposed to a barrage of pathogens, including fungi and bacteria, as well as fouling organisms that can impede their growth and photosynthesis by colonizing their surfaces. In response, many seaweeds have evolved sophisticated chemical defense mechanisms. Callophycoic acid H is an active component of the chemical arsenal (B13267) of Callophycus serratus.
Research has demonstrated that extracts from C. serratus containing callophycoic acids exhibit potent antifungal properties. nih.govnih.govmdpi.com Specifically, this compound has been shown to be effective against the marine pathogenic fungus Lindra thalassiae. nih.govpnas.orgpnas.org Studies have indicated that while several callophycoic acids (C, G, and H) show activity against this fungus, Callophycoic acid C is the most potent. nih.govpnas.orgresearchgate.net However, the presence of multiple active compounds like this compound suggests a complex defensive strategy that may act synergistically.
Interestingly, fractions containing callophycoic acids did not show significant inhibitory activity against the pathogenic bacterium Pseudoalteromonas bacteriolytica, indicating a degree of selectivity in their defensive action. pnas.orgnih.gov This specificity highlights the targeted nature of these chemical defenses, likely evolved in response to the most prevalent or threatening microbial adversaries in the alga's environment. The production of such compounds is a clear example of how marine organisms utilize chemical warfare to protect themselves from disease and biofouling. semanticscholar.orgplos.orgsemanticscholar.org
Table 1: Antifungal Activity of this compound and Related Compounds from Callophycus serratus against Lindra thalassiae
| Compound | Natural Whole Tissue Concentration (µM) | Antifungal IC₅₀ (µM) | Efficacy at Natural Concentration |
| This compound | Not specified in detail | < 300 | Effective |
| Callophycoic acid C | ~150 | Significantly inhibitory near natural concentration | High |
| Callophycoic acid G | ~175 | Significantly inhibitory near natural concentration | High |
Data sourced from Lane et al. (2009). The table shows that while this compound is an effective antifungal agent, other related compounds are significantly inhibitory at their natural concentrations.
Interspecific Chemical Interactions and Allelopathy
Allelopathy, the chemical inhibition of one organism by another, is a critical factor in structuring marine communities, particularly in the competition for space and light. mdpi.comfrontiersin.org The secondary metabolites produced by macroalgae, such as the diterpenoids from Callophycus serratus, are believed to play a significant role in these interactions. mdpi.comug.edu.pl While direct studies on the allelopathic effects of purified this compound are limited, the broader context of red algal chemical ecology suggests its involvement in mediating interspecific competition. researchgate.net
Callophycus serratus produces two distinct chemotypes: one characterized by bromophycolides and the other by callophycoic acids and callophycols. pnas.org This chemical variation itself can influence the competitive landscape. These compounds are released into the environment and can affect the growth, settlement, and survival of neighboring organisms, including other algae and corals. mdpi.comnsf.gov For instance, some macroalgal metabolites are known to bleach corals upon direct contact, demonstrating the potent effects of these allelochemicals. nsf.gov The production of a suite of related compounds like the callophycoic acids (A-H) likely provides a broader spectrum of activity against various competitors. ug.edu.plresearchgate.net
The ecological ramification of this is that this compound, as part of the alga's chemical profile, contributes to creating a microenvironment around the alga that is less hospitable to competitors, thereby securing its own access to essential resources.
Spatial Distribution of Metabolites on Algal Surfaces and Ecological Implications
For chemical defenses to be effective, they must be present at the site of interaction, which for a sessile organism like a macroalga is often its surface. Advanced analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), have enabled scientists to study the spatial distribution of secondary metabolites directly on the surfaces of marine organisms. pnas.orgmdpi.comthieme-connect.com
Studies on Callophycus serratus have revealed that its chemical defenses are not uniformly distributed across its surface. pnas.orgmdpi.com Research using DESI-MS on the bromophycolide-producing chemotype of C. serratus found that these defensive compounds were concentrated in distinct patches on the algal surface. pnas.orgthieme-connect.com Although these specific studies focused on bromophycolides, they noted the existence of the callophycoic acid chemotype and the general principle of localized chemical defense. pnas.orgthieme-connect.com It is therefore highly probable that this compound and its relatives are also concentrated at specific, strategic locations on the alga's thallus, rather than being evenly distributed. gatech.edu
This heterogeneous distribution is ecologically significant. By concentrating these potent chemical agents at the surface, the alga can deploy them efficiently and rapidly against settling pathogens or the encroaching tissues of a competitor. pnas.orgmdpi.com This strategy is metabolically advantageous as it avoids the cost of producing and storing large quantities of these complex molecules throughout the entire organism. The localization of compounds like this compound on the algal surface is a prime example of the sophisticated and efficient defense mechanisms that have evolved in marine ecosystems. mdpi.com
Contribution to Marine Chemical Diversity and Ecosystem Functioning
The discovery of the callophycoic acids, including this compound, represented the first identification of diterpene-benzoic acids from a macroalga. researchgate.net This finding expanded the known chemical diversity within marine red algae and highlighted them as a prolific source of novel, halogenated natural products. mdpi.comsemanticscholar.org This chemical diversity is not merely a collection of unique structures; it is a fundamental component of ecosystem functioning. mdpi.comsemanticscholar.org
The variety of secondary metabolites produced by organisms like Callophycus serratus fuels the complex web of chemical interactions that govern marine communities. semanticscholar.org These compounds mediate predator-prey dynamics, competitive encounters, and symbiotic relationships. gatech.edu The presence of distinct chemotypes within a single algal species, as seen with C. serratus, adds another layer of complexity and resilience to the ecosystem. pnas.org This chemical variation can lead to different ecological outcomes in interactions with other species, thereby influencing local biodiversity.
The defensive and likely allelopathic roles of this compound and its related compounds directly contribute to the survival and competitive success of Callophycus serratus. pnas.orgmdpi.com This, in turn, affects the structure of the benthic community by influencing which other species can coexist. Therefore, the production of this specialized metabolite is intrinsically linked to the health, stability, and biodiversity of its marine habitat. nih.govnih.gov
Synthetic Endeavors Towards Callophycoic Acid H and Its Structural Analogs
Strategies for the Construction of the Tricyclic Core
The central challenge in the synthesis of callophycoic acids is the construction of their characteristic tricyclic core. Research groups have developed stereocontrolled routes to assemble this complex skeleton, with the synthesis of the core of the closely related (-)-Callophycoic Acid A serving as a significant milestone in this endeavor. acs.orgkeio.ac.jpnih.govepa.gov
Two primary routes have been described, which strategically address the formation of the all-carbon quaternary stereocenter and the densely functionalized ring systems. acs.orgresearchgate.netacs.org The general strategy relies on a sequence of key reactions:
Stereoselective Allylboration : To establish the crucial all-carbon quaternary stereocenter, a novel allylboronate reagent is employed in a highly stereoselective allylboration reaction with a chiral aldehyde. acs.orgnih.govepa.gov
Ring-Closing Cyclizations : Following the creation of the quaternary center, the focus shifts to forming the multisubstituted cyclohexane (B81311) ring. Two effective methods have been demonstrated for this transformation: an efficient radical cyclization or a palladium-catalyzed reductive cyclization. acs.orgkeio.ac.jpepa.gov
Intramolecular Etheration : The final step in forging the tricyclic system is the construction of the tetrahydrooxepin ring, which is accomplished via an intramolecular etheration. acs.orgnih.govepa.gov
This approach provides the first established method for the stereoselective synthesis of the characteristic tricyclic skeleton of this natural product family. acs.orgresearchgate.net
| Synthetic Challenge | Key Reaction | Purpose | Reference |
|---|---|---|---|
| All-Carbon Quaternary Stereocenter | Stereoselective Allylboration | Constructs the key C-C bond with high stereocontrol. | acs.orgepa.gov |
| Multisubstituted Cyclohexane Ring | Radical Cyclization / Pd-catalyzed Reductive Cyclization | Forms the six-membered carbocycle from a linear precursor. | acs.orgkeio.ac.jp |
| Tetrahydrooxepin Ring | Intramolecular Etheration | Closes the final ring of the tricyclic core. | acs.orgnih.gov |
Approaches to the Diterpene-Benzoic Acid Skeleton
A defining structural feature of the callophycoic acids is the linkage between a complex diterpene unit and a benzoic acid moiety. vulcanchem.comresearchgate.net The development of synthetic strategies to forge this connection is paramount for the total synthesis of Callophycoic acid H. While the biosynthesis of these compounds in Callophycus sp. has been proposed to rationalize their formation, the total synthesis requires a robust chemical method for this coupling. researchgate.net
Synthetic approaches would likely involve the late-stage coupling of a fully elaborated tricyclic diterpene fragment with a suitably functionalized benzoic acid derivative. Potential strategies for constructing this diterpene-benzoic acid skeleton could include modern cross-coupling reactions, such as Suzuki or Stille coupling, between a vinyl or aryl halide on one fragment and a corresponding organometallic partner on the other. The specific choice of reaction would need to address the steric hindrance around the coupling sites and be compatible with the numerous functional groups present in the advanced intermediates.
Divergent Synthetic Pathways for Related Callophycoic Acids and Callophycols
The structural relationship between the callophycoic acids and other co-isolated natural products, such as the callophycols and bromophycolides, suggests that a divergent synthetic strategy could be highly efficient. grafiati.comresearchgate.net Such a pathway would involve the synthesis of a common intermediate that could be selectively elaborated to produce various members of the family.
Specifically, a successful total synthesis of the structurally simpler Callophycoic acids G and H could serve as a valuable template. grafiati.com The methodologies developed could then be adapted to access the more complex and potent antimalarial agents like the callophycols, which share an identical trans-decalin core but feature a more intricate side chain. grafiati.com This divergent approach is a cornerstone of modern synthetic strategy, maximizing efficiency and enabling access to a range of analogs for structure-activity relationship studies. The biosynthetic pathways for these compounds are thought to be closely related, potentially involving bromonium-promoted cyclization cascades, which further supports the feasibility of a divergent approach in a laboratory synthesis. acs.orgresearchgate.net
Stereocontrolled Synthesis Challenges and Solutions
The synthesis of this compound is fraught with stereochemical challenges, from the quaternary carbon center to the multiple stereocenters within the tricyclic core and the halogenated side chain.
The All-Carbon Quaternary Stereocenter : As mentioned, the construction of the congested all-carbon quaternary stereocenter is a significant hurdle. The solution developed in the context of the synthesis of the core of Callophycoic Acid A involves a diastereoselective allylboration using a purpose-built chiral allylboronate reagent, which effectively controls the stereochemical outcome. acs.orgnih.govepa.gov
Cyclohexane and Tetrahydrooxepin Rings : The formation of the multisubstituted cyclohexane and tetrahydrooxepin rings with the correct relative stereochemistry is another major challenge. This has been addressed through the strategic use of substrate-controlled cyclization reactions. Both radical cyclization and palladium-catalyzed reductive cyclization have proven effective in forming the cyclohexane ring from a carefully designed acyclic precursor, setting multiple stereocenters in a single step. acs.orgkeio.ac.jpnih.gov Subsequent intramolecular etherification then forms the oxepin (B1234782) ring. acs.org
Halogen Stereocenters : A broader challenge for this class of molecules is the stereocontrolled introduction of halogens. The synthesis of related polyhalogenated marine natural products has been hindered by a lack of efficient methods for selective halogenation. researchgate.net A key solution to this problem has been the development of chemo-, regio-, and enantioselective dihalogenation reactions. researchgate.net Furthermore, studies on related systems have shown that enantioenriched bromochlorides can act as stable bromonium surrogates, enabling stereospecific intramolecular cyclizations and intermolecular reactions with various nucleophiles to form complex brominated scaffolds. nih.gov These advanced halogenation and cyclization methods will be critical for tackling the total synthesis of halogenated members of the callophycoic acid family.
Future Research Trajectories for Callophycoic Acid H
Elucidation of Specific Molecular Targets and Signaling Pathways
Initial studies have shown that callophycoic acids, including H, exhibit antibacterial, antimalarial, and anticancer activities. researchgate.netfigshare.comnih.govacs.org However, the precise molecular mechanisms underlying these effects remain largely unknown. Future research should focus on identifying the specific molecular targets and signaling pathways modulated by Callophycoic acid H. While the callophycoic acids are generally less bioactive than the diterpene-benzoate macrolides from the same alga, understanding their mode of action is crucial. figshare.comnih.govacs.org
For instance, in the context of its anticancer properties, it is important to determine which cellular components this compound interacts with to inhibit cancer cell growth. While some callophycoic acids have shown inhibitory effects, a detailed investigation into the specific pathways is needed. nih.gov For example, studies on related compounds have examined effects on key signaling molecules and transcription factors like p38 MAPK, JNK, ERK1/2, and STAT1, but the specific interactions of this compound are yet to be determined.
Advanced Biosynthetic Pathway Characterization
The callophycoic acids are the first examples of diterpene-benzoic acids discovered in macroalgae, making their biosynthesis a topic of significant interest. vulcanchem.comfigshare.comnih.govacs.org Future research should aim to fully characterize the biosynthetic pathway leading to this compound in Callophycus serratus. It is hypothesized that the biosynthesis involves a complex series of reactions, including halogenation events. Recent analyses suggest that the stereochemistry of callophycoic acids is likely determined by conservative and independent biosynthetic pathways initiated by bromonium-promoted cyclizations. acs.org
Understanding this pathway would not only provide insights into the production of secondary metabolites in marine algae but could also enable biotechnological production of this compound and its analogs. vulcanchem.com
Exploration of Novel Synthetic Methodologies
The development of a total synthesis for this compound is a critical future objective. vulcanchem.com A successful synthesis would confirm its complex stereochemical structure and provide a renewable source of the compound for extensive biological evaluation. vulcanchem.com This would also allow for the creation of structural analogs to explore structure-activity relationships.
Recent progress has been made in the stereoselective synthesis of the tricyclic core of the related (-)-Callophycoic acid A, which could provide a foundation for synthesizing this compound. vulcanchem.comnih.govkeio.ac.jpkeio.ac.jpgoogle.com These synthetic strategies have employed methods such as stereoselective allylboration, radical cyclization, and palladium-catalyzed reductive cyclization to construct the key structural features of the callophycoic acid skeleton. nih.govkeio.ac.jp
Assessment of Ecological Dynamics and Environmental Regulation of Production
Investigating the ecological role of this compound is essential for understanding its natural function. It is produced by Callophycus serratus, a red alga found in the tropics. vulcanchem.comnih.gov The production of such secondary metabolites is often influenced by environmental factors and plays a role in the organism's defense mechanisms. researchgate.netmdpi.com
Studies have suggested that callophycoic acids may be involved in the surface-mediated chemical defense of the alga against pathogenic microbes, such as the marine fungus Lindra thalassiae. nih.govmdpi.comnih.gov Desorption electrospray ionization mass spectrometry (DESI-MS) has been used to show the heterogeneous distribution of related compounds on the algal surface, indicating a potential role in controlling microbial infections. nih.gov
Future research should explore how environmental variables, such as water temperature, salinity, light availability, and predation pressure, regulate the production of this compound. This could involve field studies and controlled laboratory experiments to understand the dynamic interplay between the alga and its environment. researchgate.netnih.gov Furthermore, it has been noted that Callophycus serratus can exist as genetically distinct chemotypes, one producing bromophycolides and the other callophycoic acids and callophycols, suggesting a genetic basis for its chemical diversity that warrants further investigation. nih.gov
Q & A
Q. How can computational methods enhance target prediction for this compound?
- Answer : Utilize molecular docking (AutoDock Vina) against curated target libraries (PDB, ChEMBL). Validate predictions with molecular dynamics simulations (GROMACS) and pharmacophore modeling. Cross-reference with transcriptomic data to prioritize high-probability targets .
Reproducibility & Reporting Standards
Q. What metadata is critical for ensuring reproducibility in this compound research?
- Answer : Document batch numbers of reagents, cell line authentication (STR profiling), and equipment calibration dates. Share raw data (e.g., NMR FIDs, flow cytometry .fcs files) in public repositories (Zenodo, Figshare). Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How should conflicting bioactivity results between academic and industrial studies be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
